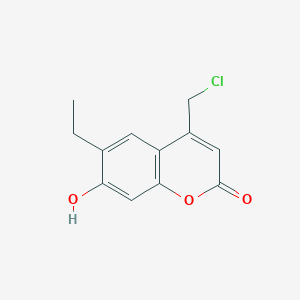

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one

Description

4-(Chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloromethyl group at position 4, an ethyl substituent at position 6, and a hydroxyl group at position 6. Coumarins are aromatic heterocyclic compounds with a 2H-chromen-2-one backbone, widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The ethyl and hydroxyl substituents influence its lipophilicity and hydrogen-bonding capacity, which are critical for solubility and interaction with biological targets .

Properties

IUPAC Name |

4-(chloromethyl)-6-ethyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-2-7-3-9-8(6-13)4-12(15)16-11(9)5-10(7)14/h3-5,14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUWQFKBOEJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 6-ethyl-7-hydroxy-2H-chromen-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc chloride or other Lewis acids are often employed to ensure efficient chloromethylation.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-(formyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.

Reduction: Formation of 4-(methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving resorcinol and chloroacetyl acetacetic ester, yielding a product with a notable purity of up to 52.9% . The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one in cancer therapy. It has been evaluated against various tumor cell lines, including HEK 293 and HCT-116, demonstrating promising cytotoxic effects. For instance, derivatives of this compound showed an IC50 value of 8.47 μM against specific cancer cell lines, indicating its effectiveness as an anticancer agent .

Case Study: Breast Cancer

A specific study focused on developing multitarget coumarin-based agents for breast cancer treatment revealed that the compound exhibited moderate selectivity towards MCF-7 and MDA-MB-231 cell lines. The substitution of an electron-withdrawing group at the para position enhanced its selectivity against MDA-MB-231 cells .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| 4-(Chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one | MCF-7 | 6.4 | Moderate |

| 4-(Chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one | MDA-MB-231 | 17.2 | High |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of cholinesterases, which are critical in neurodegenerative diseases.

Case Study: Cholinesterase Inhibition

In vitro studies demonstrated that modifications at the C4 position significantly affected the inhibitory activity against acetylcholinesterase (AChE). The compound's ability to inhibit AChE was comparable to established inhibitors, making it a candidate for further development in treating conditions like Alzheimer's disease .

| Enzyme | Inhibition IC50 (μM) |

|---|---|

| AChE | 0.25 |

Antimicrobial Properties

Research has indicated that the compound exhibits antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The IC50 values suggest significant antibacterial effects, making it a candidate for further exploration in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Chloromethyl vs. Methyl/Phenyl : The chloromethyl group in the target compound offers higher electrophilicity for nucleophilic substitution compared to methyl or phenyl groups .

- Ethyl vs.

- Hydroxy vs. Methoxy : The free hydroxy group at C7 in the target compound facilitates hydrogen bonding, whereas methoxy or epoxy groups reduce polarity but improve metabolic stability .

Physicochemical and Reactivity Comparison

- Solubility : The target compound’s hydroxy group at C7 improves aqueous solubility relative to 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one, which is highly lipophilic due to the phenyl group .

- Reactivity : The chloromethyl group at C4 allows for facile alkylation or nucleophilic displacement reactions, a feature absent in analogs with methyl or hydroxy groups at C4 .

- Thermal Stability : Compounds with methoxy or epoxy substituents (e.g., ) exhibit higher thermal stability compared to hydroxy-substituted coumarins due to reduced hydrogen-bonding-induced crystallinity.

Biological Activity

4-(Chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one, commonly referred to as CMEC, is a derivative of coumarin that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure which includes a chloromethyl group, an ethyl group, and a hydroxyl group, contributing to its potential therapeutic applications.

CMEC exhibits a range of biological activities attributed to its coumarin backbone. The compound primarily interacts with biological targets through the alkylation of thiol (-SH) groups in proteins, particularly cysteine residues. This reaction modifies the protein structure and can influence various biological processes, including enzyme activity and protein-protein interactions.

Antimicrobial Activity

Coumarin derivatives, including CMEC, have shown significant antimicrobial properties. Studies indicate that CMEC effectively inhibits the growth of various bacteria and fungi by interfering with essential enzymatic functions. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria, demonstrating notable inhibitory effects .

| Microorganism | Inhibition Percentage |

|---|---|

| MRSA | 75% |

| Escherichia coli | 68% |

| Pseudomonas aeruginosa | 70% |

| Candida albicans | 65% |

Anticancer Activity

Research has highlighted CMEC's potential as an anticancer agent. In vitro studies involving human colorectal cancer cell lines (HCT-116) revealed an IC50 value of approximately 10.08 μM, indicating significant cytotoxicity . The compound's mechanism appears to involve the induction of DNA damage, which is a common pathway for anticancer agents.

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 10.08 |

| HEK 293 | 12.5 |

Antioxidant Activity

CMEC also exhibits potent antioxidant properties, effectively scavenging hydroxyl radicals. This activity is crucial for mitigating oxidative stress-related cellular damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of CMEC can be linked to its structural features. The presence of the chloromethyl group enhances its reactivity towards thiol groups in proteins, while the hydroxyl group contributes to its solubility and interaction with biological membranes. Variations in the structural components lead to different biological profiles among related coumarin compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | Lacks ethyl group at position 6 | Strong anticoagulant activity |

| 4-(Bromomethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one | Bromine instead of chlorine at position 4 | Enhanced reactivity in electrophilic substitution |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated CMEC against various pathogens, revealing significant inhibition against resistant strains such as MRSA. The findings suggest that CMEC could be a candidate for developing new antimicrobial agents .

- Cytotoxicity Assessment : In a comparative analysis of coumarin derivatives, CMEC demonstrated superior cytotoxic effects against colorectal cancer cells compared to other derivatives lacking similar structural features .

- Antioxidant Potential : Research highlighted CMEC's ability to scavenge free radicals more effectively than some traditional antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pechmann condensation , involving the reaction of substituted phenols (e.g., 6-ethyl-7-hydroxy derivatives) with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid. Variations in catalyst (e.g., ZnCl₂ in POCl₃ for solid-phase reactions) and temperature control are critical to minimize side products such as isomerization or over-chlorination. For example, malonic acid and phenol derivatives react under acidic conditions to form the chromen-2-one core, followed by chloromethylation .

- Key Parameters : Optimize catalyst concentration (e.g., 0.5–1.0 equiv. H₂SO₄) and reaction time (6–12 hrs) to achieve >70% yield. Monitor intermediates via TLC or HPLC.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELXL/SHELXS for refinement) to resolve the chloromethyl and ethyl substituent positions. Complement with spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 9–10 ppm, broad).

- IR Spectroscopy : Confirm lactone carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, 0.1% TFA).

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z ~280) and rule out chlorinated byproducts.

- Elemental Analysis : Verify C, H, Cl, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence reactivity in derivatization reactions?

- Methodological Answer : The chloromethyl group acts as a reactive site for nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the ethyl group at C6 may slow SN2 reactions, favoring SN1 mechanisms in polar aprotic solvents (e.g., DMF). Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity. Validate with kinetic studies under varying temperatures (25–60°C) .

- Case Study : Substitution with morpholine derivatives requires catalytic KI to enhance leaving-group stability .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled?

- Methodological Answer : Perform dose-response assays (IC₅₀ and EC₅₀) across multiple cell lines (e.g., HeLa, RAW264.7) to clarify context-dependent effects. For example:

- Apoptosis assays : Use Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects.

- COX-2 inhibition : Compare IC₅₀ values with indomethacin as a control. Cross-validate with molecular docking (PDB: 5KIR) to assess binding affinity to COX-2 .

Q. What green chemistry approaches can replace traditional synthesis methods?

- Methodological Answer : Replace H₂SO₄ with ionic liquids (e.g., [BMIM]HSO₄) or heterogeneous catalysts (e.g., Fe³⁺-montmorillonite) to reduce waste. Solvent-free microwave-assisted synthesis (100–120°C, 30 mins) improves yield by 15–20% while reducing energy use. Monitor reaction progress via in-line FTIR .

Q. How can crystallographic disorder in the chloromethyl group be resolved?

- Methodological Answer : For single crystals with disordered Cl atoms, use SHELXL refinement with PART instructions and anisotropic displacement parameters. Apply restraints to bond lengths (Cl–C: 1.76–1.80 Å) and angles. Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O) that stabilize the lattice .

Q. What strategies mitigate oxidative degradation during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (0.1% BHT) to DMSO stock solutions. Monitor degradation via UPLC-PDA every 3 months; degradation products often include 6-ethyl-7-hydroxy-2H-chromen-2-one (loss of Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.